2,4(1H,3H)-Pteridinedione, 6-methyl-
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Overview
Description
2,4(1H,3H)-Pteridinedione, 6-methyl- is a heterocyclic compound with a bicyclic structure consisting of fused pyrimidine and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pteridinedione, 6-methyl- typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of appropriate pyrimidine derivatives with formamide under controlled conditions . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production of 2,4(1H,3H)-Pteridinedione, 6-methyl- may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalytic agents and advanced purification techniques to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pteridinedione, 6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
2,4(1H,3H)-Pteridinedione, 6-methyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pteridinedione, 6-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2,4(1H,3H)-Pyrimidinedione, 6-methyl-: Similar structure but different biological activities.
Pyrido[2,3-d]pyrimidin-5-one: Another bicyclic compound with distinct chemical properties and applications.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
6-methyl-1H-pteridine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-3-2-8-5-4(9-3)6(12)11-7(13)10-5/h2H,1H3,(H2,8,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYWPPGNIKDDQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=N1)C(=O)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347900 |
Source
|
Record name | 6-Methyl-2,4(1H,3H)-pteridinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13401-19-9 |
Source
|
Record name | 6-Methyl-2,4(1H,3H)-pteridinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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